Iridium dioxide (IrO2, CAS 12030-49-8) is a rutile-phase transition metal oxide renowned for its exceptional stability and metallic conductivity under highly oxidative, acidic conditions. As the premier electrocatalyst for the Oxygen Evolution Reaction (OER) in Proton Exchange Membrane (PEM) water electrolyzers, IrO2 provides a critical balance of catalytic activity and corrosion resistance. Unlike most transition metal oxides, IrO2 exhibits metallic-type electrical conductivity (~10^4 S/cm) due to its incompletely filled 5d electron shells, allowing it to function without carbon-based conductive supports that rapidly degrade at high anodic potentials. For industrial procurement, IrO2 is typically sourced as a nanostructured powder or supported catalyst, serving as the foundational material for durable membrane electrode assemblies (MEAs) and dimensionally stable anodes (DSAs)[1].
Substituting IrO2 with cheaper or more abundant alternatives inevitably compromises either system stability or conductivity. While Ruthenium dioxide (RuO2) offers higher intrinsic OER activity and lower overpotentials, it suffers from severe anodic dissolution in acidic media, leading to rapid catalyst degradation and premature cell failure [2]. Conversely, using pure Iridium (Ir) metal requires an unpredictable electrochemical oxidation 'break-in' period, during which the metal undergoes significant dissolution before forming a stable IrOx surface layer. Attempting to use in-situ calcination of Iridium chloride (IrCl3) precursors on supports often results in residual chloride contamination and particle agglomeration at high calcination temperatures (>400°C), drastically reducing the electrochemically active surface area. Furthermore, substituting IrO2 with generic metal oxides like TiO2 or Ta2O5 fails because these materials are electrical insulators, necessitating the addition of conductive binders that cannot withstand OER potentials [1].
In highly acidic environments typical of PEM electrolyzers, the stability of the anodic catalyst is paramount. Comparative dissolution studies during OER in 0.1 M HClO4 reveal that RuO2 undergoes severe degradation, whereas rutile IrO2 maintains exceptional structural integrity. Quantitative ICP-MS analysis demonstrates that IrO2 exhibits a normalized dissolution rate of approximately 0.016%, whereas RuO2 dissolves at a rate of 0.41% under identical conditions—a degradation rate more than 25 times higher. Absolute dissolution measurements show IrO2 losing less than 0.1 ng cm-2 during standard potential sweeps, establishing it as the only viable long-term catalyst for acidic OER[1].
| Evidence Dimension | Normalized catalyst dissolution during acidic OER |
| Target Compound Data | ~0.016% dissolution (IrO2) |
| Comparator Or Baseline | ~0.41% dissolution (RuO2) |
| Quantified Difference | >25-fold reduction in dissolution rate for IrO2 |
| Conditions | 0.1 M HClO4 electrolyte, potentiodynamic/galvanostatic OER conditions |
Buyers must select IrO2 over RuO2 for PEM electrolyzer anodes to ensure long-term operational durability and prevent catastrophic membrane electrode assembly (MEA) failure.
Catalyst layers operating at high anodic potentials (>1.5 V vs RHE) cannot utilize standard carbon supports due to severe carbon corrosion. IrO2 uniquely solves this by possessing intrinsic metallic conductivity. Measurements of rutile IrO2 confirm a bulk electrical conductivity of approximately 10^4 S/cm. In stark contrast, common rutile structural analogs like TiO2 are wide-bandgap insulators with conductivities near 0 S/cm. This massive conductivity differential allows IrO2 to be formulated as a standalone, support-free catalyst layer or used as a highly conductive backbone in mixed-metal oxide systems, ensuring efficient electron percolation without vulnerable carbon additives [1].
| Evidence Dimension | Electrical conductivity |
| Target Compound Data | ~10^4 S/cm (IrO2) |
| Comparator Or Baseline | Insulator / ~0 S/cm (TiO2) |
| Quantified Difference | ~10^4 S/cm advantage |
| Conditions | Standard temperature and pressure, bulk material |
Procuring IrO2 eliminates the need for carbon-based conductive supports, enabling the fabrication of corrosion-resistant anodes for harsh electrochemical environments.
Manufacturing IrO2 catalyst layers from Iridium(III) chloride (IrCl3) precursors via thermal decomposition introduces significant processing challenges. Calcining IrCl3 at the necessary temperatures (400–800°C) to achieve crystalline IrO2 results in severe particle agglomeration, reducing the specific surface area, and leaves 1–2 atomic % of residual chloride trapped in the lattice, which can poison the catalyst and membrane. Procuring pre-synthesized, high-surface-area IrO2 nanoparticles bypasses this destructive high-temperature calcination step, allowing for direct, low-temperature catalyst ink deposition that preserves the nanostructure and ensures a chloride-free MEA [1].
| Evidence Dimension | Processing temperature and residual contamination |
| Target Compound Data | Direct formulation at low temperatures; 0% residual chloride (Pre-synthesized IrO2) |
| Comparator Or Baseline | Requires 400-800°C calcination; leaves 1-2 at. % residual chloride (IrCl3 precursor) |
| Quantified Difference | Avoidance of high-temp calcination and elimination of chloride impurities |
| Conditions | MEA catalyst layer fabrication |
Purchasing pre-synthesized IrO2 nanoparticles streamlines manufacturing, prevents thermal degradation of the catalyst surface area, and avoids chloride poisoning of the electrolyzer membrane.
IrO2 is the mandatory anodic electrocatalyst for the Oxygen Evolution Reaction (OER) due to its unmatched stability in acidic media and high anodic potentials, directly leveraging its >25-fold lower dissolution rate compared to RuO2 [1].
Utilized as the active, conductive coating on titanium substrates, where its metallic conductivity (~10^4 S/cm) and corrosion resistance prevent passivation and degradation during continuous industrial electrolysis[2].
Applied as the sensing electrode in robust potentiometric pH sensors, where its high electrical conductivity and rapid Ir(III)/Ir(IV) redox transitions provide fast, linear responses across a broad pH range (0–12) and extreme temperatures [2].
Employed in the oxygen electrode where it withstands alternating oxidizing and reducing conditions, avoiding the severe degradation that carbon-supported catalysts or RuO2 would experience during the electrolysis phase [1].
Oxidizer;Irritant